2,2-Diphenylheptanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

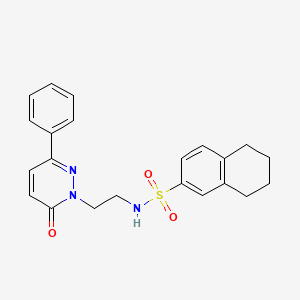

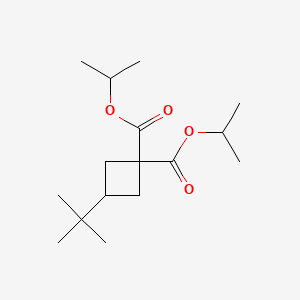

2,2-Diphenylheptanoic acid (CAS Number: 198337-89-2) is an organic compound with a molecular weight of 282.38 . It is a powder at room temperature . The IUPAC name for this compound is 2,2-diphenylheptanoic acid . It has been studied due to its unique properties and potential applications in various fields of research and industry.

Molecular Structure Analysis

The molecular formula of 2,2-Diphenylheptanoic acid is C19H22O2 . The InChI code for this compound is 1S/C19H22O2/c1-2-3-10-15-19(18(20)21,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3,(H,20,21) .Physical And Chemical Properties Analysis

2,2-Diphenylheptanoic acid is a powder at room temperature . It has a melting point of 104-105°C .科学的研究の応用

1. DNA Research

A study by Burton (1956) explored the use of diphenylamine, closely related to 2,2-diphenylheptanoic acid, for the colorimetric estimation of deoxyribonucleic acid (DNA). This research was significant in understanding nucleic acid metabolism and the structure of DNA (Burton, 1956).

2. Synthesis and Doping in Molecular Semiconductors

Ballinas-Indilí et al. (2020) focused on the synthesis and characterization of new molecular semiconductors, including derivatives of diphenylheptanoic acid. They examined the doping effects with indium(III) phthalocyanine chloride to create organic semiconductors, highlighting the potential of these compounds in electronic applications (Ballinas-Indilí et al., 2020).

3. Antioxidant Activity Research

Studies by Sánchez-Moreno et al. (1998) and Brand-Williams et al. (1995) utilized 2,2-diphenyl-1-picrylhydrazyl (DPPH), a close relative of 2,2-diphenylheptanoic acid, to measure the antioxidant activity of polyphenols. These studies provide valuable insights into the antioxidant properties of various compounds (Sánchez-Moreno et al., 1998); (Brand-Williams et al., 1995).

4. Fluorescence Visualization in Therapeutic Research

Ferrara and Thompson (2019) used diphenylboric acid 2-aminoethyl ester (DPBA), related to 2,2-diphenylheptanoic acid, for visualizing the fluorescence of flavonoid therapeutics. This method aids in understanding the molecular basis of therapeutic activities in eukaryotic models (Ferrara & Thompson, 2019).

作用機序

特性

IUPAC Name |

2,2-diphenylheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-2-3-10-15-19(18(20)21,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQWSKJCWHIPEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diphenylheptanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2387519.png)

![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2387520.png)

![Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate](/img/structure/B2387522.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2387523.png)

![3-(1H-indol-3-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2387524.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B2387526.png)

![1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2387530.png)